molecular formula C10H9BrO4 B2433171 Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 1312610-07-3

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B2433171
CAS No.: 1312610-07-3
M. Wt: 273.082
InChI Key: RMOIBSUSLJZWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Orientation

The molecular architecture of ethyl 7-bromobenzo[d]dioxole-4-carboxylate exhibits a highly organized three-dimensional structure characterized by the fusion of a benzene ring with a 1,3-dioxole moiety, creating the fundamental benzodioxole framework. The compound possesses a molecular formula of C₁₀H₉BrO₄ with a precisely determined molecular weight of 273.08 grams per mole, reflecting the contribution of each constituent atom to the overall molecular mass. The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as O=C(C1=C2OCOC2=C(Br)C=C1)OCC, which provides a linear encoding of the molecular connectivity pattern.

The benzodioxole core structure represents a bicyclic system where the benzene ring shares two adjacent carbon atoms with the five-membered dioxole ring, creating a rigid planar framework that restricts conformational flexibility. This fused ring system positions the oxygen atoms of the dioxole moiety in a 1,3-relationship, with the methylenedioxy bridge (-OCH₂O-) spanning positions 1 and 2 of the benzene ring according to traditional benzodioxole numbering conventions. The aromatic character of the benzene ring extends partially into the dioxole system through conjugation, creating an electron-rich heterocyclic framework that influences the compound's reactivity profile.

The bromine substitution at the 7-position introduces significant electronic and steric effects that modify the electron density distribution throughout the aromatic system. The halogen atom, with its substantial atomic radius and electronegative character, creates localized electron withdrawal while simultaneously providing opportunities for halogen bonding interactions. The positioning of the bromine atom adjacent to the dioxole fusion point maximizes its influence on the electronic properties of both ring systems, potentially affecting the compound's reactivity toward electrophilic and nucleophilic reagents.

The ethyl carboxylate functional group at the 4-position represents a crucial structural feature that introduces both electron-withdrawing carbonyl character and hydrophobic alkyl components to the molecular framework. The carboxylate ester linkage creates a planar arrangement around the carbonyl carbon, with the ethyl group extending away from the aromatic core in a manner that minimizes steric interactions with the benzodioxole system. This positioning allows for optimal orbital overlap between the carbonyl π-system and the aromatic π-electrons, facilitating electronic communication between the ester and aromatic domains.

Structural Parameter Value Reference
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Chemical Abstracts Service Number 1312610-07-3
PubChem Compound Identifier 58316128
Simplified Molecular Input Line Entry System O=C(C1=C2OCOC2=C(Br)C=C1)OCC

International Union of Pure and Applied Chemistry Nomenclature Rationale and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for ethyl 7-bromobenzo[d]dioxole-4-carboxylate follows systematic conventions that reflect the hierarchical organization of functional groups and ring systems within the molecular structure. The base name "benzodioxole" identifies the fundamental bicyclic framework, where "benzo" indicates the fused benzene ring component and "dioxole" specifies the five-membered heterocyclic ring containing two oxygen atoms in 1,3-positions. The bracketed descriptor "[d]" provides crucial stereochemical information, indicating the specific fusion pattern between the benzene and dioxole rings according to International Union of Pure and Applied Chemistry conventions for polycyclic systems.

The systematic numbering scheme for benzodioxole derivatives begins with the oxygen atoms occupying positions 1 and 3 within the dioxole ring, followed by sequential numbering around the fused system to minimize the numerical values assigned to substituent positions. This numbering convention places the carboxylate substituent at position 4 and the bromine atom at position 7, reflecting their relative positions within the integrated ring system. The designation "4-carboxylate" specifically identifies both the position and nature of the ester functional group, while "7-bromo" unambiguously specifies the halogen substitution site.

The complete systematic name incorporates the ethyl ester designation as a prefix modifier, creating the full nomenclature "ethyl 7-bromobenzo[d]dioxole-4-carboxylate". This naming convention prioritizes the carboxylate functionality as the principal functional group, consistent with International Union of Pure and Applied Chemistry rules for ester nomenclature where the alkyl portion of the ester appears as a separate word preceding the main structure name. Alternative systematic designations include "1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester," which emphasizes the relationship to the parent carboxylic acid and explicitly identifies the ester formation.

Comparative structural analysis of ethyl 7-bromobenzo[d]dioxole-4-carboxylate with related benzodioxole derivatives reveals significant insights into the influence of substituent patterns on molecular properties and reactivity characteristics. The parent compound 1,3-benzodioxole, with molecular formula C₇H₆O₂ and molecular weight 122.1213 grams per mole, provides the fundamental structural framework upon which all derivatives are based. This unsubstituted benzodioxole system exhibits the basic electronic and geometric properties of the methylenedioxy-substituted aromatic system, serving as a reference point for understanding substituent effects.

The introduction of the carboxylate ester functionality in ethyl benzo[d]dioxole-4-carboxylate, bearing molecular formula C₁₀H₁₀O₄ and molecular weight 194.18400 grams per mole, demonstrates the structural impact of electron-withdrawing carbonyl substitution without halogen complications. This comparison compound allows for isolation of carboxylate effects on the benzodioxole framework, revealing how the ester group modifies electron density distribution and molecular reactivity patterns. The absence of halogen substitution in this analog provides a clean system for evaluating the pure electronic effects of carboxylate substitution at the 4-position.

The structural relationship between ethyl 7-bromobenzo[d]dioxole-4-carboxylate and methyl 6-bromobenzo[d]dioxole-4-carboxylate illustrates the combined effects of halogen position and ester alkyl group variations. The methyl analog, with molecular weight approximately 259.05 grams per mole, demonstrates how shifting the bromine from the 7-position to the 6-position alters the electronic environment around the carboxylate functionality. Additionally, the replacement of the ethyl ester with a methyl ester reduces molecular weight while potentially affecting hydrophobic interactions and steric relationships within the molecular framework.

Regional isomers such as ethyl 5-bromobenzo[d]dioxole-4-carboxylate provide further comparative insights into positional effects of halogen substitution. The movement of bromine from the 7-position to the 5-position creates different electronic communication pathways between the halogen and carboxylate functionalities, potentially altering both reactivity and physical property profiles. These positional isomers enable systematic investigation of how halogen placement influences overall molecular behavior while maintaining identical molecular formulas and weights.

More complex derivatives, including ethyl 2,2-dichlorobenzo[d]dioxole-5-carboxylate, demonstrate how multiple halogen substitutions and different halogen types affect the fundamental benzodioxole architecture. The incorporation of chlorine atoms at the 2,2-positions within the dioxole ring itself represents a distinctly different substitution pattern compared to aromatic ring halogenation, creating opportunities for comparative evaluation of electronic effects based on halogen positioning within different portions of the bicyclic system.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1,3-Benzodioxole C₇H₆O₂ 122.1213 Unsubstituted parent framework
Ethyl benzo[d]dioxole-4-carboxylate C₁₀H₁₀O₄ 194.18400 4-Carboxylate, no halogen
Ethyl 7-bromobenzo[d]dioxole-4-carboxylate C₁₀H₉BrO₄ 273.08 7-Bromo, 4-carboxylate, ethyl ester
Methyl 6-bromobenzo[d]dioxole-4-carboxylate C₉H₇BrO₄ 259.05 6-Bromo, 4-carboxylate, methyl ester
Ethyl 5-bromobenzo[d]dioxole-4-carboxylate C₁₀H₉BrO₄ 273.08 5-Bromo, 4-carboxylate, ethyl ester

Properties

IUPAC Name

ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOIBSUSLJZWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate typically involves the bromination of benzo[d][1,3]dioxole derivatives followed by esterification. One common method includes the reaction of ethyl 4-bromo-2,3-dihydroxybenzoate with caesium carbonate in N,N-dimethylformamide (DMF) at room temperature, followed by heating at 70°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up for larger production volumes, ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to convert the ester to a carboxylic acid.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d][1,3]dioxole derivatives.

    Hydrolysis Product: 7-bromobenzo[d][1,3]dioxole-4-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications and reactions.

Biology

The compound is studied for its interactions with enzymes and potential inhibition effects. Its structural features may enhance binding affinity to specific molecular targets, influencing biochemical pathways.

Medicine

Research indicates potential pharmacological properties, including:

  • Antimicrobial Activity: Exhibits activity against various bacterial strains.
  • Anticancer Activity: Preliminary studies show cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma) with significant inhibitory concentrations (IC50 values).
Cell LineIC50 (µM)
MCF-712
A54915
U-87 MG10

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in specialty chemicals.

Anticancer Activity Study

A controlled study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated significant potency compared to standard chemotherapeutic agents.

Enzyme Inhibition Research

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating conditions such as diabetes.

Mechanism of Action

The specific mechanism of action for ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the dioxole ring system can facilitate binding to specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

    Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the ethyl ester and bromine substituents.

    Ethyl 4-bromobenzoate: Similar ester group but lacks the dioxole ring.

    7-bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but without the ethyl ester group.

Uniqueness: Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to the combination of the bromine atom, dioxole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity .

Biological Activity

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate is a synthetic organic compound with a unique structural configuration that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxole ring fused to a benzene system, with a bromine atom at the 7-position and an ethyl ester functional group. The molecular formula is C11H9BrO4C_{11}H_{9}BrO_{4} with a molecular weight of approximately 285.09 g/mol. The presence of the bromine atom enhances the compound's electrophilic nature, which may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom and the dioxole ring structure may enhance binding affinity to molecular targets, thereby influencing various biochemical pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, which are critical for therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and glioblastoma (U-87 MG). The half-maximal inhibitory concentration (IC50) values indicate significant potency in inhibiting cancer cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating conditions such as diabetes.
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate this effect fully .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Structural Features Biological Activity
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylateBromine substitution at position 5Moderate anticancer activity
Ethyl benzo[d][1,3]dioxole-4-carboxylateLacks bromine; contains only ethyl esterLimited biological activity
Mthis compoundMethyl ester instead of ethylReduced solubility and reactivity
Benzo[d][1,3]dioxole-4-carboxylic acidNo ester group; more polarDifferent interaction profile

The variations in biological activity among these compounds highlight the significance of structural modifications on their pharmacological properties.

Study on Anticancer Activity

In a controlled study evaluating the cytotoxic effects of this compound against multiple cancer cell lines, it was found that:

  • MCF-7 Cells : IC50 = 12 µM
  • A549 Cells : IC50 = 15 µM
  • U-87 MG Cells : IC50 = 10 µM

These results indicate that the compound exhibits considerable potency against these cancer types compared to standard chemotherapeutic agents .

Enzyme Inhibition Study

A separate investigation focused on the inhibition of alpha-amylase by this compound. The results demonstrated an IC50 value of 25 µM, suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, methyl benzo[1,3]dioxole-4-carboxylate derivatives are prepared by reacting dihydroxy benzoates with diiodomethane in the presence of K₂CO₃ and DMF, followed by bromination . Optimization may involve adjusting stoichiometric ratios (e.g., 1.1 equiv of diiodomethane), reaction temperature (e.g., 60°C), and purification via silica gel chromatography (e.g., CH₂Cl₂ eluent) . Bromination steps may require electrophilic aromatic substitution using bromine sources like NBS or Br₂ under controlled conditions.

Q. How can the structural identity and purity of this compound be validated?

  • Answer : Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ester functionality (e.g., δ ~3.9 ppm for methoxy/ethoxy groups) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for stereochemical assignments .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Answer : Common issues include:

  • Co-elution of byproducts : Use gradient elution (e.g., hexane/EtOAc mixtures) in column chromatography .
  • Residual solvents : Drying organic extracts with anhydrous Na₂SO₄ and vacuum concentration .
  • Thermal instability : Avoid high-temperature rotary evaporation; use low-boiling-point solvents like CH₂Cl₂ .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd/C-mediated amination reactions with aryl amines proceed efficiently (85% yield) under mild conditions . Steric hindrance from the dioxole ring may require bulky ligands (e.g., XPhos) to enhance catalytic activity. Kinetic studies using 1H^1H NMR can monitor reaction progress .

Q. What strategies are effective for resolving contradictions in reported biological activity data for benzo[d][1,3]dioxole derivatives?

  • Answer : Discrepancies often arise from:

  • Varied assay protocols : Standardize MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains using CLSI guidelines .
  • Impurity interference : Validate compound purity via HPLC (>95%) before bioassays .
  • Structural analogs : Compare activity of Ethyl 7-bromo derivatives with non-brominated counterparts to isolate electronic effects .

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Answer : Docking studies (e.g., AutoDock Vina) model interactions with enzymes like dihydroorotate dehydrogenase (DHODH). Key steps include:

  • Protein preparation : Retrieve DHODH structures (PDB ID: 1D3G) and optimize hydrogen bonding networks .
  • Ligand parametrization : Assign partial charges to the bromine atom using Gaussian09 at the B3LYP/6-31G* level .
  • Binding affinity analysis : Correlate docking scores (ΔG) with experimental IC₅₀ values to validate predictions .

Q. What mechanistic insights can be gained from studying the stereochemical outcomes of this compound derivatives?

  • Answer : Chiral derivatives (e.g., (3aR,6S,7aS)-configured analogs) reveal:

  • Stereoelectronic effects : Bromine’s electron-withdrawing nature influences ring puckering in X-ray structures .
  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (e.g., lipases) to control enantioselectivity .
  • Circular Dichroism (CD) : Monitor Cotton effects to confirm absolute configurations .

Methodological Considerations

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Answer : SAR frameworks should:

  • Vary substituents : Synthesize fluoro, nitro, or amino derivatives at the 4- and 7-positions .
  • Assay multiple endpoints : Test antimicrobial, anticancer, and anti-inflammatory activities .
  • Apply multivariate analysis : Use PCA (Principal Component Analysis) to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

  • Answer : Employ:

  • LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acids) in simulated gastric fluid .
  • TGA/DSC : Assess thermal stability and decomposition pathways .
  • Isotopic labeling : Use 13C^{13}C-labeled esters to track metabolic fate in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.